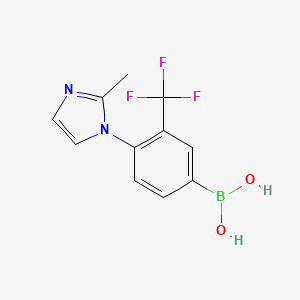
(4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The boronic acid group can be introduced via a palladium-catalyzed borylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine
The imidazole ring is a common motif in many biologically active molecules, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of (4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The imidazole ring can interact with metal ions and other functional groups, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.
(4-(2-Methyl-1H-imidazol-1-yl)-3-(methyl)phenyl)boronic acid: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
(4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of the trifluoromethyl group and the imidazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, while the imidazole ring provides a versatile scaffold for interactions with biological targets .
Eigenschaften
Molekularformel |
C11H10BF3N2O2 |
|---|---|
Molekulargewicht |
270.02 g/mol |
IUPAC-Name |
[4-(2-methylimidazol-1-yl)-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-7-16-4-5-17(7)10-3-2-8(12(18)19)6-9(10)11(13,14)15/h2-6,18-19H,1H3 |
InChI-Schlüssel |
GCQRBNUGVRFDKY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)N2C=CN=C2C)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















